N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline
CAS No.: 1040682-28-7
Cat. No.: VC3428363
Molecular Formula: C22H31NO
Molecular Weight: 325.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040682-28-7 |
|---|---|
| Molecular Formula | C22H31NO |
| Molecular Weight | 325.5 g/mol |
| IUPAC Name | N-[2-(2-butan-2-ylphenoxy)propyl]-2-propan-2-ylaniline |
| Standard InChI | InChI=1S/C22H31NO/c1-6-17(4)20-12-8-10-14-22(20)24-18(5)15-23-21-13-9-7-11-19(21)16(2)3/h7-14,16-18,23H,6,15H2,1-5H3 |
| Standard InChI Key | RNQMXCHCUOTDIA-UHFFFAOYSA-N |
| SMILES | CCC(C)C1=CC=CC=C1OC(C)CNC2=CC=CC=C2C(C)C |
| Canonical SMILES | CCC(C)C1=CC=CC=C1OC(C)CNC2=CC=CC=C2C(C)C |
Introduction
N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline is a complex organic compound with a unique molecular structure. It belongs to the class of anilines, which are widely used in organic synthesis and medicinal chemistry due to their diverse applications. The compound features a sec-butyl group attached to a phenoxy moiety, which is further connected to a propyl chain and an isopropyl group on the aniline ring.
Synthesis and Preparation
The synthesis of N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline typically involves multi-step organic reactions. While specific industrial production methods are less documented, laboratory synthesis routes often involve the use of various reagents and controlled conditions to optimize yield and purity. Common reagents in similar syntheses include oxidizing and reducing agents, with conditions requiring precise temperature and pressure control.
Applications and Research Findings
This compound has potential applications in medicinal chemistry, particularly in areas such as proteomics research. It is used to study protein interactions and functions, which can lead to insights into therapeutic applications, including cancer research and drug development.
Table: Structural Similarities and Unique Aspects of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline | Sec-butyl group attached to phenoxy moiety connected to propyl chain and isopropyl group | Potential in proteomics and medicinal chemistry |
| N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropoxyaniline | Similar structure but with isopropoxy instead of isopropyl group | Different biological activities due to substitution variations |
| N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylamine | Variations in functional groups | Differences in reactivity and potential applications |
Biological Activity and Potential Therapeutic Effects
The biological activity of N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline involves interactions with molecular targets that can modulate protein activity or influence cellular pathways. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action.
Suppliers and Availability
The compound is available from several suppliers, including Matrix Scientific and Absin Bioscience Inc. . It is also listed on platforms like Pharmint for medicinal purposes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume